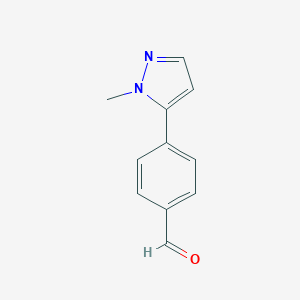
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact with tyrosine-protein phosphatase and kinase , which play key roles in various cellular processes.
Mode of Action
Based on the actions of similar compounds, it may interact with its targets, leading to changes in their activity
Biochemical Pathways
Similar compounds have been found to regulate glucose and fatty acid metabolism and homeostasis . More research is needed to determine the exact pathways affected by this compound.
Result of Action
Similar compounds have shown a range of biological properties, including antibacterial, anti-inflammatory, and anti-cancer effects .
生物活性
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
Research indicates that compounds with a pyrazole moiety, including this compound, interact with various biological targets, leading to significant cellular effects. Notable mechanisms include:
- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit enzymes such as colony stimulating factor-1 receptor (CSF-1R) and nicotinamide phosphoribosyltransferase (NAMPT), which are involved in critical cellular processes.
- Cell Signaling Pathways : The compound influences signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example:
- A study demonstrated that derivatives containing the 1H-pyrazole structure exhibit antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | HepG2 | 15.2 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. For instance:
- Compounds similar to this compound were found to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 2 µg/mL .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative | Escherichia coli | 0.25 |
| Pyrazole Derivative | Streptococcus epidermidis | 0.25 |
Anti-inflammatory Activity
Research has also indicated that pyrazole derivatives exhibit anti-inflammatory properties. A specific compound was shown to reduce inflammation markers significantly when tested in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study on Anticancer Properties
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities using MTT assays on MCF-7 cells. The results indicated that compounds with modifications at the pyrazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Effects
Another study focused on the antimicrobial effects of synthesized pyrazole compounds against pathogenic bacteria. The results showed that certain derivatives displayed superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
特性
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVJHWXCUOBSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443017 |
Source


|
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-28-8 |
Source


|
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














